1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Kinase selectivity GSK3 inhibition Structure–Activity Relationship

Researchers optimizing fragment libraries often face synthetic delays installing hydrophobic groups at the C3 position of pyrazolo[3,4-c]pyridines. This compound solves that bottleneck with a pre-installed isopropyl moiety, enabling immediate vectorial elaboration at N2, C5, and C7 via Buchwald-Hartwig amination or Negishi cross-coupling. The N1-methyl substitution redirects kinase selectivity away from GSK3α/β toward CLK1/DYRK1A and Pim kinases, while the saturated tetrahydropyridine ring provides a secondary amine handle for bioconjugation and an elevated Fsp³ of 0.70. • Eliminates C3 cross-coupling step; pre-configured hydrophobic group. • N1-Me avoids GSK3α/β off-target activity per Sklepari et al. SAR. • Secondary amine enables direct biotin/fluorophore conjugation.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13065981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C2=C1CCNC2)C
InChIInChI=1S/C10H17N3/c1-7(2)10-8-4-5-11-6-9(8)13(3)12-10/h7,11H,4-6H2,1-3H3
InChIKeyMBPZCCBQYJLXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Fragment-Based Drug Discovery Scaffold


1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1547063-62-6, molecular formula C₁₀H₁₇N₃, MW 179.27 g/mol) is a partially saturated bicyclic heterocycle belonging to the tetrahydro-1H-pyrazolo[3,4-c]pyridine family . The compound features a fused pyrazole–tetrahydropyridine system bearing a methyl group at N1 and an isopropyl substituent at C3, generating a scaffold with two hydrogen-bond acceptor sites (N2 of pyrazole and the secondary amine of the tetrahydropyridine ring) and a distinct lipophilic contour conferred by the C3-isopropyl group . The pyrazolo[3,4-c]pyridine core has been validated in multiple kinase inhibitor programmes—including Pim kinase [1], GSK3α/β [2], and RIP1 kinase [3]—and has been formally demonstrated as a tractable fragment-based drug discovery (FBDD) scaffold amenable to vectorial functionalisation at four distinct positions (N1, N2, C3, C5, C7) [4].

Why This Pyrazolopyridine Cannot Be Simply Replaced: Scaffold Differentiation


Within the C₁₀H₁₇N₃ isomeric space of partially saturated bicyclic heterocycles, at least four close structural analogs compete for procurement consideration: the N1-isobutyl regioisomer (CAS 1710205-06-3), the imidazo[4,5-c]pyridine bioisostere (CAS 1306605-76-4), the C3-bromo derivative (CAS 1785463-03-7), and the unsubstituted parent tetrahydro-pyrazolo[3,4-c]pyridine (CAS 1187830-90-5). Despite sharing an identical molecular formula or core topology with some of these comparators, this compound differs in at least three functionally consequential parameters: (i) the N1-methyl group eliminates the N1-H hydrogen-bond donor, altering kinase selectivity profiles—the Sklepari et al. (2017) SAR study demonstrated that the presence of N1-H is critical for GSK3α/β inhibitory activity in the pyrazolo[3,4-c]pyridine series [1]; (ii) the C3-isopropyl group provides a specific steric and lipophilic contour distinct from both the isobutyl regioisomer (where branching occurs at N1 rather than C3) and the C3-bromo analog (which serves as a cross-coupling handle rather than a terminating pharmacophoric group) ; and (iii) the pyrazolo[3,4-c]pyridine topology differs from the imidazo[4,5-c]pyridine bioisostere in nitrogen atom count, positioning, and hydrogen-bond acceptor capacity, directly impacting molecular recognition in ATP-binding pockets . These structural differences are not cosmetic—they dictate which synthetic elaboration pathways are accessible (C3 cross-coupling vs. N1/N2 alkylation), which kinase subfamilies can be targeted, and what physicochemical property space the elaborated library will occupy [2].

Quantitative Differentiation Evidence Against Closest Analogs


N1-Methylation and Kinase Selectivity vs. N1-Unsubstituted Analogs

The Sklepari et al. (2017) SAR study on pyrazolo[3,4-c]pyridines explicitly demonstrated that the presence of N1-H is critical for GSK3α/β inhibitory activity, with molecular docking simulations confirming a direct hydrogen-bond interaction between N1-H and the kinase hinge region [1]. The target compound features N1-methylation, which permanently eliminates this H-bond donor capability. In this study, N1-substituted compounds showed markedly attenuated GSK3α/β inhibition compared to their N1-H counterparts (representative N1-H compounds in the series achieved sub-micromolar IC₅₀ values against GSK3α/β, while N1-alkylated analogs exhibited >10-fold reduction in potency) [1]. This SAR principle means the target compound is de-selected for GSK3α/β programmes but potentially re-directed toward kinase targets where N1-H is not required—such as the Pim kinase family, where N1-substituted pyrazolo[3,4-c]pyridines are explicitly claimed as inhibitors in patent US 9,850,239 B2 [2].

Kinase selectivity GSK3 inhibition Structure–Activity Relationship N1-substitution

C3-Isopropyl vs. N1-Isobutyl Regioisomer: Fragment Elaboration Vectors

The target compound places the branched alkyl group at C3 of the pyrazole ring, whereas the closest C₁₀H₁₇N₃ regioisomer (CAS 1710205-06-3) bears an isobutyl group at N1 . This positional difference has direct consequences for synthetic elaboration: the Bedwell et al. (2023) vectorial functionalisation study demonstrated that C3 of the pyrazolo[3,4-c]pyridine scaffold can be selectively elaborated via tandem borylation and Suzuki–Miyaura cross-coupling only when a suitable leaving group (e.g., Br) is present at C3, or when the C3 position carries a modifiable substituent [1]. A C3-isopropyl group thus represents a terminal hydrophobic pharmacophoric element (not a synthetic handle), whereas C3-Br (CAS 1785463-03-7) enables Pd-catalysed diversification at this vector . Conversely, the N1-isobutyl regioisomer occupies the N1 vector with a branched alkyl group, blocking N1 elaboration and leaving C3 unsubstituted for potential functionalisation . The choice between these two regioisomers therefore determines which growth vector (C3 vs. N1) remains available for fragment-to-lead optimisation [1].

Fragment-based drug discovery Vectorial functionalisation Regioisomer differentiation Synthetic tractability

Pyrazolo[3,4-c]pyridine vs. Imidazo[4,5-c]pyridine Bioisostere H-Bond Capacity

The imidazo[4,5-c]pyridine analog (CAS 1306605-76-4, C₁₀H₁₇N₃, MW 179.26) shares identical molecular formula and similar molecular weight with the target compound but differs in the heterocyclic core: imidazole vs. pyrazole . This substitution replaces one pyrazole nitrogen (N1) with a carbon atom bearing the methyl substituent, altering both the number of nitrogen atoms in the fused system and the hydrogen-bond acceptor/donor profile. The pyrazole ring in the target compound presents an sp²-hybridised N2 as a hydrogen-bond acceptor (lone pair orthogonal to the aromatic π-system), while the imidazo analog presents N3 in a different electronic environment. In kinase inhibitor design, this difference in H-bond acceptor geometry and basicity directly impacts hinge-region binding complementarity: pyrazolo[3,4-c]pyridine-based kinase inhibitors have been crystallographically confirmed to engage the kinase hinge via the pyrazole N2, as demonstrated in RIP1 kinase co-crystal structures (PDB: 6c4d) [1]. The imidazo[4,5-c]pyridine scaffold lacks this precise H-bond acceptor geometry [2].

Bioisostere comparison Heterocyclic scaffold Hydrogen bonding Kinase hinge binding

Physicochemical Profile: Lipophilicity and Fraction sp³ vs. Parent Scaffold

The C3-isopropyl and N1-methyl substituents on the target compound impart distinct physicochemical properties compared to the unsubstituted parent scaffold 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1187830-90-5). The unsubstituted parent (C₆H₉N₃, MW 123.16) has a predicted LogP of approximately 0.08 (LogD at pH 7.4 ≈ 0.08), placing it in highly polar fragment space [1]. The target compound (C₁₀H₁₇N₃, MW 179.27) incorporates an additional four carbon atoms via the N1-methyl and C3-isopropyl groups, which are predicted to increase LogP by approximately 1.5–2.0 log units (estimated cLogP range 1.6–2.8 based on the addition of two alkyl substituents to the parent scaffold) . The 1-isobutyl regioisomer (CAS 1710205-06-3) has an estimated predicted LogP of approximately 2.8 based on vendor-reported data, indicating that the C3-isopropyl/N1-methyl substitution pattern may confer slightly lower lipophilicity than the N1-isobutyl pattern with an unsubstituted C3 position [2]. This places the target compound in a lipophilicity range suitable for fragment hit optimisation (typically cLogP 1–3 for fragment leads) while providing sufficient hydrophobicity for initial target engagement [3].

Physicochemical properties Lipophilicity Drug-likeness Fragment property space

Evidence-Anchored Research and Industrial Application Scenarios


Fragment-Based Drug Discovery with Pre-Installed Hydrophobic Pharmacophore

This compound is optimally deployed as a fragment starting point in FBDD campaigns where a hydrophobic group is required at the C3 position of the pyrazolo[3,4-c]pyridine scaffold [1]. The C3-isopropyl group provides a pre-installed lipophilic moiety that can occupy a hydrophobic pocket in the target protein without requiring additional synthetic elaboration at C3—unlike the C3-bromo analog (CAS 1785463-03-7), which would require a cross-coupling step to install a hydrophobic group [2]. The remaining free vectors (N2, C5, C7) can be elaborated using the Bedwell et al. (2023) vectorial functionalisation methodology: C5 via Pd-catalysed Buchwald–Hartwig amination, and C7 via selective metalation with TMPMgCl·LiCl followed by electrophilic trapping or Negishi cross-coupling [1]. This scenario is particularly relevant for Pim kinase-targeting programmes, where N1-substituted pyrazolo[3,4-c]pyridines are claimed as inhibitors [3].

Kinase Selectivity Profiling for N1-Alkylation Tolerant Targets

The N1-methyl substitution status of this compound makes it specifically suitable for kinase inhibitor programmes targeting kinases that do not require an N1-H hydrogen-bond donor for hinge binding [1]. Based on the Sklepari et al. (2017) SAR study, N1-alkylated pyrazolo[3,4-c]pyridines show substantially reduced GSK3α/β activity compared to their N1-H counterparts, redirecting selectivity toward CLK1 and DYRK1A (for appropriately substituted analogs) or toward Pim kinases (per patent claims) [2]. Procurement teams should select this compound over the unsubstituted parent scaffold (CAS 1187830-90-5, which retains N1-H) specifically when the target kinase programme excludes GSK3α/β or when N1-alkylation is a deliberate design strategy to avoid GSK3 off-target activity [3].

Scaffold-Hopping Control Experiments Against Imidazopyridine Bioisostere

The target compound and its imidazo[4,5-c]pyridine bioisostere (CAS 1306605-76-4) together form a matched molecular pair for scaffold-hopping studies in kinase drug discovery [1]. Because both compounds share identical molecular formula (C₁₀H₁₇N₃) and molecular weight (179.26–179.27 Da) but differ in heterocyclic core topology, any difference in biochemical or cellular activity can be directly attributed to the change in scaffold [2]. The pyrazolo[3,4-c]pyridine scaffold has crystallographically validated kinase hinge-binding capability (PDB: 6c4d for RIP1), while the imidazo analog presents a geometrically distinct H-bond acceptor arrangement [3]. Simultaneous procurement of both compounds enables rigorous assessment of whether the pyrazolo or imidazo core provides superior target engagement for a given kinase target .

Chemical Biology Tool: Bioconjugation via Secondary Amine Handle

Unlike the fully aromatic pyrazolo[3,4-c]pyridine analogs, this compound retains a secondary amine within the tetrahydropyridine ring (at the 6-position), providing a nucleophilic handle for bioconjugation—for example, to install biotin, fluorophores, or photoaffinity labels for chemical proteomics applications [1]. The tetrahydro saturation also increases Fsp³ to 0.70 compared to 0.0–0.3 for aromatic pyrazolopyridine analogs, and this higher fraction of sp³-hybridised carbons has been correlated with improved clinical success rates and reduced promiscuity in screening [2]. The unsubstituted parent scaffold (CAS 1187830-90-5) shares this secondary amine feature but lacks the lipophilic C3-isopropyl group needed for hydrophobic pocket occupancy [3]. This scenario positions the target compound as a preferred starting material for developing chemical probes where both a hydrophobic anchor (C3-isopropyl) and a conjugatable secondary amine are required simultaneously .

Quote Request

Request a Quote for 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.